(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride
Description
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride is a chiral organic compound characterized by a propanol backbone with distinct functional groups. Its IUPAC name reflects the stereochemistry at the second carbon (S-configuration), an amino group at the same position, and an ethanesulfonyl (-SO₂C₂H₅) substituent at the third carbon. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.
Molecular Formula: C₅H₁₄ClNO₃S Molecular Weight: 203.69 g/mol (calculated) Key Structural Features:
- A primary amino group and hydroxyl group, enabling participation in acid-base reactions and intermolecular interactions.
- Chiral center (2S), which may influence biological activity and receptor binding specificity.
This compound is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery or material science .
Properties
Molecular Formula |
C5H14ClNO3S |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
(2S)-2-amino-3-ethylsulfonylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-2-10(8,9)4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
GMPJLNQYMHETOK-JEDNCBNOSA-N |
Isomeric SMILES |
CCS(=O)(=O)C[C@H](CO)N.Cl |
Canonical SMILES |
CCS(=O)(=O)CC(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride typically involves the reaction of a suitable precursor with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Scientific Research Applications
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Substituent Effects on Polarity and Solubility
- The ethanesulfonyl group in the target compound significantly enhances hydrophilicity compared to ethoxy (in (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride) or methoxy groups (in and compounds). Sulfonyl groups are strong electron-withdrawing moieties, improving aqueous solubility and metabolic stability, which is advantageous for drug design .
- Compounds with aromatic or indole cores () exhibit higher lipophilicity, favoring membrane permeability but reducing solubility in polar solvents .
Stereochemical Influence
- The 2S configuration in the target compound contrasts with racemic (RS or R,S) analogs. Chirality can critically affect pharmacodynamics; for example, β-blockers like propranolol show enantiomer-specific activity. The S-configuration may optimize target binding in therapeutic contexts .
Functional Group Reactivity
- Amino and hydroxyl groups are common across all compounds, enabling salt formation (e.g., hydrochlorides) or hydrogen bonding.
- Phenoxy and indole moieties () enable π-π stacking interactions, which are absent in the sulfonyl-containing target. This difference may influence binding to hydrophobic receptor pockets .
Industrial and Pharmacological Relevance
- The target compound’s role as a building block () contrasts with ’s antiarrhythmic candidates, which are tailored for biological activity. Its sulfonyl group may offer versatility in synthesizing sulfonamide-based drugs or polymers .
- Racemic impurities () underscore the importance of stereochemical purity in pharmaceuticals, as unintended enantiomers can exhibit toxicity or reduced efficacy .
Biological Activity
(2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride, with the molecular formula C₅H₁₃ClN₃O₃S, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound features an amino group, a sulfonyl group, and a hydroxyl group, which contribute to its reactivity and biological effects. The presence of these functional groups allows the compound to interact with various biological systems, potentially modulating neurotransmitter pathways and immune responses.
Research indicates that (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride exhibits analgesic and immunostimulant effects in mammals. These effects suggest potential applications in pain management and enhancement of immune responses, possibly through modulation of neurotransmitter systems or immune pathways .
Biological Activity Overview
The biological activities of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride can be summarized as follows:
| Activity | Description |
|---|---|
| Analgesic | Demonstrates pain-relieving properties in preclinical models. |
| Immunostimulant | Enhances immune response, indicating potential use in immunotherapy. |
| Neurotransmitter Modulation | May influence neurotransmitter systems, impacting mood and pain perception. |
Case Study 1: Analgesic Effects
In a study involving rodent models, (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as a pain management agent .
Case Study 2: Immunological Impact
Another investigation focused on the immunostimulant effects of the compound. Mice treated with (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride exhibited increased levels of cytokines associated with enhanced immune function. This study highlights the compound's potential role in therapeutic strategies aimed at boosting immune responses .
Comparative Analysis with Related Compounds
To understand the uniqueness of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2S)-2-amino-3-(sulfamoyl)propan-1-ol | Sulfamoyl group instead of sulfonyl | Antimicrobial properties |
| (2S)-2-amino-3-(methylsulfonyl)propan-1-ol | Methylsulfonyl group | Potential anti-inflammatory effects |
| (2S)-2-amino-3-(phenylsulfonyl)propan-1-ol | Phenylsulfonyl group | Analgesic properties |
This comparison illustrates how variations in functional groups can lead to different biological activities and applications, emphasizing the distinctiveness of (2S)-2-amino-3-(ethanesulfonyl)propan-1-ol hydrochloride within this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
